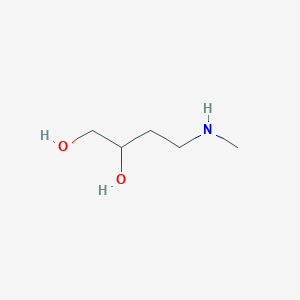

4-(Methylamino)butane-1,2-diol

Description

The study of organic compounds containing multiple functional groups is a cornerstone of modern chemical research, offering pathways to novel molecular architectures and functionalities. 4-(Methylamino)butane-1,2-diol (CAS No: 865604-08-6) is one such molecule that, while not extensively studied, represents a confluence of structural features that are highly valued in synthetic and medicinal chemistry. bldpharm.comshachemlin.com

Amino alcohols are a class of organic compounds that contain both an amine and a hydroxyl group. These are versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and chiral ligands for asymmetric catalysis. nih.govwestlake.edu.cn The presence of both a nucleophilic amine and a hydroxyl group, which can also act as a nucleophile or be converted into a good leaving group, allows for a diverse range of chemical transformations.

Diols, compounds containing two hydroxyl groups, are also of significant interest in polymer chemistry and as starting materials for the synthesis of various cyclic and acyclic compounds. The relative positions of the hydroxyl groups (e.g., 1,2-diols, 1,3-diols) influence their chemical reactivity and the types of structures they can form.

This compound combines these features, presenting as a 1,2-diol with a methylamino group at the 4-position. This unique arrangement of functional groups suggests its potential utility as a chiral building block and a precursor for various heterocyclic and acyclic compounds.

To appreciate the potential of this compound, it is instructive to consider its structural analogues, butanetriols and butanediamines, which have found significant applications in synthetic chemistry.

Butanetriols , such as 1,2,4-butanetriol (B146131), are valuable intermediates in the synthesis of various products. ebrc.org For instance, 1,2,4-butanetriol is a precursor to butanetriol trinitrate (BTTN), an energetic plasticizer. google.com It is also used in the synthesis of pharmaceuticals. ebrc.org The synthesis of butanetriols can be achieved through various chemical and biological routes, highlighting the demand for such polyhydroxylated compounds. ebrc.orggoogle.com

Butanediamines , like 1,3-butanediamine (B1605388) and 1,4-diaminobutane, are important monomers in the production of polyamides and other polymers. ikm.org.my They also serve as ligands in coordination chemistry and as building blocks for the synthesis of biologically active molecules. The catalytic synthesis of diaminobutanes from renewable resources is an area of active research, underscoring their industrial relevance. tu-darmstadt.de

The established utility of these analogues provides a strong rationale for the investigation of hybrid structures like this compound, which could exhibit a unique combination of properties derived from both its diol and amino functionalities.

The this compound moiety possesses several structural features that are of significant interest in synthetic chemistry. The presence of a chiral center at the C-2 position (bearing a hydroxyl group) makes it a potentially valuable chiral synthon. The synthesis of enantiomerically pure amino alcohols is a major focus in organic chemistry due to their application in the construction of complex chiral molecules. nih.govsioc-journal.cn

The N-methyl group can influence the compound's reactivity and physical properties, such as its basicity and nucleophilicity, compared to a primary amine. The characterization of N-methylated amino acids has been a subject of study, indicating the importance of this structural feature. nih.gov

The synthetic utility of this moiety is likely to be broad. It could be employed in:

The synthesis of chiral ligands for asymmetric catalysis. scirp.org

The preparation of novel heterocyclic compounds through intramolecular cyclization reactions.

Its use as a building block in the synthesis of biologically active molecules, where the amino alcohol motif is a common feature. mdpi.comresearchgate.net

The current research landscape for this compound is relatively sparse. While information on its basic properties is available from chemical suppliers, there is a notable lack of in-depth academic studies on its synthesis, reactivity, and applications. bldpharm.comshachemlin.commolport.com

This represents a significant knowledge gap. Key areas where further research is needed include:

Stereoselective Synthesis: The development of efficient and stereoselective synthetic routes to both enantiomers of this compound is crucial for its application as a chiral building block. rsc.org

Reactivity Profile: A systematic investigation of its reactivity at the amine and diol functionalities would unlock its full potential in organic synthesis.

Applications: Exploration of its use in areas such as catalysis, materials science, and medicinal chemistry is warranted.

The existing body of research on other amino diols and their applications in various fields suggests that this compound is a promising candidate for further investigation. biorxiv.orgresearchgate.netresearchgate.net

Future academic inquiry into this compound should aim to address the aforementioned knowledge gaps. The primary objectives of such research would be to:

Develop Novel Synthetic Methodologies: To devise efficient, scalable, and stereoselective syntheses of this compound and its derivatives. This could involve enzymatic or catalytic approaches. nih.gov

Elucidate Structural and Physicochemical Properties: To perform a comprehensive characterization of its structural, stereochemical, and physicochemical properties.

Explore Synthetic Applications: To demonstrate its utility as a versatile building block in the synthesis of a range of target molecules, including those with potential biological activity or catalytic properties.

Investigate Potential for Polymer Synthesis: To evaluate its potential as a monomer for the synthesis of novel functional polymers.

By pursuing these objectives, the scientific community can unlock the full potential of this intriguing molecule and expand the toolbox of available building blocks for chemical synthesis.

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 865604-08-6 | C5H13NO2 | 119.16 | shachemlin.comsigmaaldrich.com |

| This compound hydrochloride | 2648961-82-2 | C5H14ClNO2 | 155.62 | molport.com |

| 4-Aminobutane-1,2-diol | 83430-32-4 | C4H11NO2 | 105.14 | cymitquimica.com |

| 4-(Methylamino)butan-1-ol | 42042-68-2 | C5H13NO | 103.17 | lookchem.com |

| 1-(3-Chlorophenyl)-4-(methylamino)butane-1,2-diol | Not Available | C11H16ClNO2 | 229.70 | nih.gov |

| 1-(Methylamino)butane-1,3-diol | Not Available | C5H13NO2 | 119.16 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

865604-08-6 |

|---|---|

Molecular Formula |

C5H13NO2 |

Molecular Weight |

119.16 g/mol |

IUPAC Name |

4-(methylamino)butane-1,2-diol |

InChI |

InChI=1S/C5H13NO2/c1-6-3-2-5(8)4-7/h5-8H,2-4H2,1H3 |

InChI Key |

ZQNSAAQTUHTYCK-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(CO)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Methylamino Butane 1,2 Diol

Chemo- and Regioselective Synthetic Pathways

The synthesis of 4-(Methylamino)butane-1,2-diol necessitates precise control over the placement of the methylamino and diol functional groups. Chemo- and regioselective strategies are paramount in achieving this, ensuring that reactions occur at the desired positions and in the presence of other reactive sites.

Carbon-Carbon Bond Formation Methodologies

The construction of the four-carbon backbone of this compound can be achieved through various carbon-carbon bond-forming reactions. These methods establish the fundamental skeleton of the molecule, which is then further functionalized.

One common strategy involves the use of organometallic reagents. For instance, the coupling of a two-carbon electrophile with a two-carbon nucleophile can be employed. A potential route could involve the reaction of an epoxide, such as ethyloxirane, with a cyanide-containing nucleophile, which can then be reduced and manipulated to introduce the required functional groups.

Another approach is the aldol (B89426) reaction, which can form a β-hydroxy carbonyl compound. vanderbilt.edu This intermediate is then poised for further transformations, including amination and reduction, to yield the desired aminodiol. The choice of reactants and conditions in the aldol condensation can influence the stereochemical outcome of the reaction.

The Wittig reaction and its variations offer a pathway to create a carbon-carbon double bond at a specific position. vanderbilt.edu This double bond can then be subjected to dihydroxylation to install the 1,2-diol moiety. For example, the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde can generate an alkene, which is a precursor to the diol.

| C-C Bond Formation Method | Key Intermediates | Potential Advantages | Potential Challenges |

| Organometallic Coupling | Epoxides, Cyanohydrins | Potentially high yields and stereocontrol. | Requires careful handling of reactive organometallic reagents. |

| Aldol Reaction | β-Hydroxy ketones/aldehydes | Well-established, potential for stereocontrol. | May require protection of other functional groups. |

| Wittig Reaction | Alkenes | Versatile for alkene synthesis. | Stereoselectivity (E/Z) can be a challenge to control. |

Stereocenter Introduction and Control

The 1,2-diol and the adjacent carbon bearing the amino group can be chiral centers. Therefore, the stereoselective synthesis of this compound is a significant consideration.

A prevalent method for introducing stereochemistry is through the use of chiral starting materials from the "chiral pool." For example, starting from a chiral amino acid or a carbohydrate can provide a scaffold with pre-existing stereocenters.

Asymmetric synthesis techniques are also crucial. The Sharpless asymmetric epoxidation of an allylic alcohol can produce a chiral epoxide with high enantiomeric excess. scispace.com Subsequent ring-opening of this epoxide with methylamine (B109427) would then lead to a chiral aminodiol. Similarly, asymmetric dihydroxylation of a suitable alkene using catalysts like those based on osmium can install the diol with controlled stereochemistry. nih.gov

The use of chiral auxiliaries is another strategy. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction, and is subsequently removed.

| Stereocontrol Method | Description | Typical Reagents/Catalysts |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Amino acids, sugars, terpenes. |

| Asymmetric Epoxidation | Enantioselective epoxidation of an allylic alcohol. | Sharpless catalyst (titanium tetraisopropoxide, diethyl tartrate). |

| Asymmetric Dihydroxylation | Enantioselective dihydroxylation of an alkene. | Osmium tetroxide with a chiral ligand (e.g., from the cinchona alkaloid family). |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a reaction. | Evans auxiliaries, pseudoephedrine. sit.edu.cn |

Functional Group Interconversions Leading to the Amine and Diol Moieties

Functional group interconversions (FGIs) are essential for transforming precursor molecules into the final this compound. imperial.ac.ukfiveable.mesolubilityofthings.com These reactions modify existing functional groups to introduce the desired amine and diol.

The formation of the 1,2-diol is often achieved through the dihydroxylation of an alkene using reagents like osmium tetroxide or potassium permanganate. fiveable.me Alternatively, the ring-opening of an epoxide with water or a hydroxide (B78521) source yields a diol. imperial.ac.uk

The introduction of the methylamino group can be accomplished through several methods. Reductive amination of a ketone or aldehyde with methylamine is a direct approach. youtube.com Another common method is the nucleophilic substitution of a leaving group, such as a halide or a sulfonate ester, with methylamine. The reduction of a nitrile or an azide (B81097) group can also serve as a route to the primary amine, which can then be methylated. ub.edu

Total Synthesis Approaches to this compound

Linear Synthesis Schemes

In a linear synthesis, the molecule is built step-by-step from a starting material, with each step modifying the substrate to progressively build up to the final product.

A plausible linear synthesis could commence with a four-carbon starting material like but-3-en-1-ol. The synthesis might proceed as follows:

Epoxidation: Asymmetric epoxidation of the double bond in but-3-en-1-ol to introduce a chiral epoxide.

Mesylation: Conversion of the primary alcohol to a good leaving group, such as a mesylate.

Amination: Nucleophilic substitution of the mesylate with methylamine to introduce the methylamino group.

Epoxide Ring-Opening: Opening of the epoxide ring under acidic or basic conditions to form the 1,2-diol.

Convergent Synthesis Strategies

A convergent synthesis involves the independent synthesis of two or more fragments of the molecule, which are then combined in the final stages. uni-muenchen.de This approach is often more efficient for complex molecules.

For this compound, a convergent strategy could involve the synthesis of two, two-carbon fragments:

Fragment A: A two-carbon electrophile containing the diol functionality, or a precursor to it. This could be derived from ethylene (B1197577) glycol, with one hydroxyl group protected and the other converted to a leaving group.

Fragment B: A two-carbon nucleophile containing the methylamino group. This could be a Grignard reagent or an organolithium reagent derived from N-methylethanamine with appropriate protection.

Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for its potential applications in pharmaceuticals and other specialized fields. Asymmetric synthesis, which favors the formation of one stereoisomer over others, is key to achieving this. uwindsor.ca The main strategies employed include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic or biocatalytic methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A potential strategy for synthesizing a specific enantiomer of this compound involves the use of a chiral auxiliary like pseudoephedrine. Both (R,R)- and (S,S)-pseudoephedrine are available and can be used to introduce chirality. wikipedia.org In a hypothetical reaction, a suitable four-carbon starting material with a carbonyl group could be attached to the pseudoephedrine auxiliary to form an amide. The α-proton to the carbonyl can then be selectively removed using a non-nucleophilic base to form a chiral enolate. wikipedia.org Subsequent reaction with an electrophile to introduce the remaining functionality would proceed with high diastereoselectivity, controlled by the steric influence of the methyl group on the pseudoephedrine. wikipedia.org Cleavage of the amide bond would then release the chiral product and the auxiliary.

Another class of effective chiral auxiliaries is the oxazolidinones, which are widely used in stereoselective aldol reactions. wikipedia.org These reactions can establish two adjacent stereocenters with high control. wikipedia.org While specific examples for this compound are not prevalent, the general methodology provides a strong basis for a potential synthetic route.

Table 1: Potential Chiral Auxiliaries for the Synthesis of this compound

| Chiral Auxiliary | Potential Starting Material | Key Reaction Step | Expected Outcome |

| Pseudoephedrine | 4-Oxobutanoic acid derivative | Asymmetric alkylation of a chiral amide enolate. wikipedia.org | High diastereoselectivity in the formation of the C2 and C3 stereocenters. |

| Oxazolidinone | Glycolaldehyde derivative | Stereoselective aldol reaction. wikipedia.org | Controlled formation of the 1,2-diol moiety with high diastereo- and enantioselectivity. |

| Camphorsultam | Acrylate derivative | Asymmetric Michael addition of a methylamine equivalent. | Enantioselective introduction of the methylamino group at the C4 position. |

Asymmetric Catalysis in Diol and Amine Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. cardiff.ac.uk This approach is highly desirable from both an economic and environmental perspective.

For the synthesis of the 1,2-diol moiety, Sharpless asymmetric dihydroxylation is a powerful method for converting an alkene into a vicinal diol with high enantioselectivity. A potential synthetic route for this compound could start with an appropriate N-protected 4-aminobut-1-ene. Asymmetric dihydroxylation of this substrate using a chiral osmium catalyst would yield the desired chiral diol.

Alternatively, the asymmetric hydrogenation of a prochiral α-hydroxy ketone precursor is a viable strategy. rroij.com Catalytic systems based on rhodium or ruthenium with chiral phosphine (B1218219) ligands have proven effective for the enantioselective reduction of ketones to alcohols. sci-hub.se

The introduction of the chiral amine can be achieved through methods like the asymmetric hydrogenation of enamines or the reductive amination of a suitable ketone precursor using a chiral catalyst.

Enzymatic and Biocatalytic Syntheses

Enzymes are highly specific and efficient catalysts that operate under mild conditions, making them ideal for green chemical processes. researchgate.net Biocatalysis offers a powerful alternative for producing enantiomerically pure compounds. researchgate.net

One potential biocatalytic route to this compound is through the asymmetric ring-opening of a meso-epoxide. rsc.org For instance, a cyclic sulfate (B86663) or a related meso-epoxide derived from butane (B89635) could be opened with methylamine in the presence of a specific hydrolase or aminotransferase to yield the chiral amino alcohol.

Another approach involves the use of dehydrogenases. For example, a diketone precursor could be selectively reduced by an alcohol dehydrogenase to form the chiral diol. Lipases are also widely used for the kinetic resolution of racemic mixtures of alcohols or amines through enantioselective acylation. researchgate.net A racemic mixture of this compound could be resolved by a lipase (B570770) that selectively acylates one enantiomer, allowing for the separation of the two.

A study on the synthesis of N-methyl-γ-amino-β-hydroxy acids, which share a similar structural motif, highlights a stereoselective preparation of a protected aminoalkyl epoxide from a highly enantiopure 2,3-epoxy alcohol, followed by efficient N-methylation. researchgate.net This points to the feasibility of using biocatalytically produced chiral epoxides as key intermediates.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com Key principles include the use of safer solvents, maximizing atom economy, and improving energy efficiency. sphinxsai.com

Solvent-Free or Environmentally Benign Solvent Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. jddhs.com Many traditional organic solvents are volatile, toxic, and difficult to recycle. jddhs.com Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids, or ideally, conducting reactions under solvent-free conditions. jddhs.comopenaccessjournals.com

For the synthesis of this compound, several steps could potentially be adapted to greener conditions. For instance, the ring-opening of epoxides with amines can be carried out under solvent-free conditions, often with microwave assistance to accelerate the reaction. tandfonline.com The use of solid-supported catalysts can also facilitate solvent-free reactions and simplify product purification.

Table 2: Comparison of Conventional and Green Solvents for a Hypothetical Aminolysis Step

| Solvent | Environmental/Safety Concerns | Potential for Use in Synthesis |

| Dichloromethane | Suspected carcinogen, volatile organic compound (VOC) | Commonly used but environmentally unfavorable. |

| Tetrahydrofuran (B95107) (THF) | Peroxide-forming, VOC | Widely used but has safety and environmental drawbacks. |

| Water | Non-toxic, non-flammable, readily available | Excellent green solvent, though reactants may have limited solubility. sphinxsai.com |

| Ethanol | Renewable, biodegradable, low toxicity | A greener alternative to many traditional solvents. |

| Supercritical CO2 | Non-toxic, non-flammable, easily removed | Excellent for certain catalytic reactions, requires specialized equipment. jddhs.com |

| None (Solvent-Free) | Eliminates solvent waste and toxicity issues | Ideal green chemistry scenario, may require thermal or microwave energy. tandfonline.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. gcande.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green chemistry as they generate less waste.

In the context of synthesizing this compound, different synthetic routes will have varying atom economies. For example, a synthesis involving a chiral auxiliary will have a lower atom economy due to the stoichiometric use of the auxiliary, even though it can be recycled. rsc.org In contrast, a catalytic asymmetric hydrogenation would have a much higher atom economy.

Example Calculation of Atom Economy:

Consider the hypothetical asymmetric dihydroxylation of N-methyl-N-allyl-amine to form a precursor to this compound.

Reactants: N-methyl-N-allyl-amine (C4H9N, MW: 71.12 g/mol ) + Dihydroxylating agent (e.g., OsO4/NMO) Product: this compound (C5H13NO2, MW: 119.16 g/mol )

The calculation of atom economy would depend on the specific reagents used in the dihydroxylation step. A catalytic process would have a significantly higher atom economy than a stoichiometric one. Maximizing reaction efficiency also involves considering reaction yields, energy consumption, and the ease of product isolation and purification.

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. Process optimization is crucial for maximizing yield, purity, and throughput while minimizing waste and energy consumption.

Reactor Design and Technology: For large-scale production, the choice of reactor is critical. While batch reactors are common in laboratory settings, continuous flow reactors can offer significant advantages for industrial applications, including improved heat and mass transfer, better process control, and enhanced safety, particularly for highly exothermic or hazardous reactions. uni-greifswald.de The use of continuous flow systems has been shown to be effective in the production of other amino alcohols.

Catalyst Selection and Optimization: In catalytic routes, such as reductive amination or hydrogenation, the choice of catalyst is paramount. For heterogeneous catalysis, factors like catalyst activity, selectivity, stability, and ease of separation from the product stream are important. For instance, in reductions, catalysts like palladium on carbon (Pd/C) or Raney nickel are often employed. Optimization of catalyst loading, reaction temperature, and pressure is necessary to achieve high conversion and selectivity. rsc.org In enzymatic syntheses, enzyme immobilization can facilitate catalyst recovery and reuse, significantly reducing production costs.

Process Parameter Optimization: A systematic study of reaction parameters is essential for process optimization. This includes optimizing:

Temperature and Pressure: These parameters can significantly influence reaction rates and selectivity. rsc.org

Solvent Selection: The choice of solvent can affect reactant solubility, reaction rate, and product isolation. Green solvents are increasingly preferred to minimize environmental impact.

Reactant Concentration and Stoichiometry: Optimizing the ratio of reactants, such as the amine to the carbonyl compound in reductive amination, is crucial for maximizing yield and minimizing side-product formation. masterorganicchemistry.com

pH Control: In aqueous enzymatic reactions, maintaining the optimal pH for enzyme activity and stability is critical. rsc.org

Downstream Processing and Purification: The purification of the final product is a major cost driver in chemical manufacturing. Developing an efficient and scalable purification strategy is essential. Techniques such as distillation, crystallization, and chromatography are commonly used. For this compound, which is a polar and water-soluble compound, specialized purification methods may be required to achieve high purity. The development of crystallization-induced dynamic resolution processes could be advantageous for obtaining single stereoisomers in high yield.

A data table summarizing key considerations for scale-up is provided below.

| Parameter | Key Considerations for Scale-Up |

| Reactor Type | Transition from batch to continuous flow for improved control and safety. |

| Catalysis | Selection of robust and recyclable catalysts (heterogeneous or immobilized enzymes). |

| Temperature Control | Efficient heat exchange systems to manage reaction exotherms. |

| Pressure Management | Use of appropriately rated pressure vessels for hydrogenation or other pressure-dependent reactions. |

| Solvent Management | Solvent recycling and use of environmentally benign solvents. |

| Purification | Development of scalable and cost-effective purification methods (e.g., crystallization, distillation). |

| Process Analytical Technology (PAT) | Implementation of real-time monitoring to ensure consistent product quality. |

By addressing these scale-up and process optimization challenges, the industrial production of this compound can be made more efficient, economical, and sustainable.

Stereochemical Investigations of 4 Methylamino Butane 1,2 Diol

Enantiomeric and Diastereomeric Forms of 4-(Methylamino)butane-1,2-diol

This compound possesses two chiral centers at the C1 and C2 positions of the butane (B89635) chain. Consequently, a total of four stereoisomers are possible: two pairs of enantiomers. These stereoisomers consist of (1R,2R), (1S,2S), (1R,2S), and (1S,2R) configurations. The (1R,2R) and (1S,2S) pair are enantiomers of each other, as are the (1R,2S) and (1S,2R) pair. The relationship between any enantiomeric pair and the other is diastereomeric.

A comprehensive search of scientific literature did not yield specific studies detailing the synthesis or isolation of the individual enantiomeric and diastereomeric forms of this compound. General methods for the stereocontrolled synthesis of vicinal diol derivatives and amino diols are well-established in organic chemistry. These methods often involve asymmetric induction or the use of chiral starting materials to achieve the desired stereochemistry. However, specific application of these methods to this compound is not documented in the available literature.

Absolute Configuration Determination of Stereoisomers

The determination of the absolute configuration of stereoisomers is a critical aspect of stereochemical analysis. Several powerful techniques are employed for this purpose.

Chiroptical Spectroscopy (e.g., ECD, ORD)

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a non-destructive method used to investigate the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample. While these methods are widely used for the stereochemical elucidation of amino alcohols and diols, a specific application to the stereoisomers of this compound has not been reported in the scientific literature. General chiroptical sensing methods for amines, amino alcohols, and diols have been developed, which involve derivatization to produce chromophoric products with characteristic CD signals that can reveal the absolute configuration by comparison with reference compounds.

Chemical Derivatization for Stereochemical Assignment

Chemical derivatization is a common strategy to determine the absolute configuration of chiral compounds, often in conjunction with chromatographic or spectroscopic methods. For amino alcohols, derivatization of the amino and/or hydroxyl groups with a chiral derivatizing agent (CDA) produces diastereomers. These diastereomers can then be separated and analyzed, for example by NMR spectroscopy, to deduce the absolute configuration of the original molecule. Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives are frequently used for this purpose. While this is a standard approach for compounds with similar functional groups, specific studies applying this method to this compound are not available in the current body of scientific literature.

Stereoselective Transformations Involving this compound

Stereoselective transformations are chemical reactions that favor the formation of one stereoisomer over others. Chiral amino diols are valuable building blocks in asymmetric synthesis, often serving as chiral ligands or auxiliaries to control the stereochemical outcome of a reaction. A thorough literature search did not reveal any specific studies describing stereoselective transformations where this compound was utilized as a substrate, catalyst, or chiral auxiliary.

Conformational Analysis and Intramolecular Interactions

The three-dimensional conformation of a molecule is crucial to its physical and chemical properties. For this compound, the conformational preferences would be dictated by a balance of steric and electronic interactions, including the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups. The relative orientation of the substituents along the C1-C2 bond can be described by staggered conformations (gauche and anti).

Computational methods and spectroscopic techniques like NMR are powerful tools for conformational analysis. However, no specific conformational analysis or studies on the intramolecular interactions of this compound have been reported in the scientific literature. General studies on the conformational analysis of 1,2-diols and amino alcohols exist, highlighting the role of hydrogen bonding in stabilizing certain conformations, but these have not been specifically applied to the title compound.

Reaction Chemistry and Derivatization of 4 Methylamino Butane 1,2 Diol

Reactivity of the Primary and Secondary Hydroxyl Groups

The diol moiety, consisting of a primary and a secondary hydroxyl group, is susceptible to a variety of reactions common to alcohols. The relative reactivity of the primary versus the secondary hydroxyl group often allows for selective transformations under controlled conditions.

Esterification and Etherification Reactions

The hydroxyl groups of 4-(methylamino)butane-1,2-diol can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. The selective esterification of an alcohol in the presence of a more nucleophilic amine group can be challenging. However, chemoselective O-acylation of 1,2-amino alcohols can be achieved in water, catalyzed by transition metal ions such as Cu(II), which directs the reaction toward the hydroxyl group. nih.govacs.org The reaction conditions, including the choice of catalyst and acylating agent, are crucial for achieving high selectivity for either mono- or di-esterification.

For instance, the esterification of diols can be optimized to produce monoesters, which are valuable synthetic intermediates. researchgate.net The primary hydroxyl group is generally more reactive and less sterically hindered than the secondary hydroxyl group, often allowing for selective esterification at the C1 position under kinetic control.

Table 1: Representative Esterification Reactions of Diols This table is based on general reactions of diols and amino alcohols and illustrates potential reactions for this compound.

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| Diol | Acyl Chloride | Pyridine | Mono- or Di-ester |

| Amino Alcohol | Acyl Adenylate | Cu(II) | O-Acylated Product |

Etherification of the diol moiety can be accomplished through various synthetic methods, such as the Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group(s) with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Selective mono-etherification of the primary hydroxyl group is often achievable due to its higher reactivity. Furthermore, intramolecular cyclization of diols can lead to the formation of cyclic ethers. researchgate.netunive.it For example, the reaction of 1,4-diols with dimethyl carbonate in the presence of a base can yield five-membered cyclic ethers like tetrahydrofuran (B95107) derivatives. unive.it Gold-catalyzed reactions can also be employed to synthesize ethers from alcohols under mild conditions. organic-chemistry.org

Oxidation Reactions of the Diol Moiety

The oxidation of the primary and secondary hydroxyl groups can lead to a variety of products, including aldehydes, ketones, and carboxylic acids. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. Strong oxidizing agents can lead to cleavage of the carbon-carbon bond of the vicinal diol.

Selective oxidation of the primary alcohol in aliphatic methylamino diols to a carboxylic acid can be achieved using mediators like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) with a primary oxidant such as sodium hypochlorite (B82951) (NaOCl). This method can provide valuable aminohydroxy acids in good yields without requiring protection of the amine or the secondary hydroxyl group.

Conversely, the secondary alcohol can be oxidized to a ketone. The synthesis of complex 1-amino-2,3-diol motifs can be achieved through a highly diastereoselective Ru-catalyzed oxidation/reduction sequence of related structures.

Cyclization Reactions

The presence of multiple functional groups allows for various intramolecular cyclization reactions. For instance, vicinal diols can react with thionyl chloride to form cyclic sulfites, which are versatile intermediates that can be converted into amino alcohols or aziridines.

Dehydration of the diol can lead to the formation of cyclic ethers. Treatment of 1,4-diols with an acid catalyst can induce cyclodehydration to form a tetrahydrofuran ring system. unive.it The reaction of 1,4-diols with trimethyl phosphate (B84403) and a base like sodium hydride is another effective method for synthesizing five-membered cyclic ethers at room temperature, often with retention of stereochemistry. researchgate.net The formation of cyclic amines is also possible through direct cyclodehydration of amino alcohols, for example, by using thionyl chloride. orgsyn.org

Reactivity of the Secondary Amine Group

The secondary amine in this compound is a nucleophilic center and can participate in a range of bond-forming reactions.

Acylation and Sulfonylation Reactions

The secondary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is typically fast and high-yielding. In a molecule containing both amine and hydroxyl groups, the amine is generally more nucleophilic and will react preferentially, leading to selective N-acylation under standard conditions.

Sulfonylation of the amine group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. This reaction is a common method for protecting the amine functionality. semanticscholar.org While alcohols can also undergo sulfonylation to form sulfonic esters, the higher nucleophilicity of the amine usually ensures chemoselective N-sulfonylation. semanticscholar.orgorganic-chemistry.org Indium-catalyzed sulfonylation has been shown to be an efficient method for preparing sulfonamides from amines. organic-chemistry.org

Table 2: Chemoselective Reactions of the Amine Group This table is based on general reactions of amino alcohols and illustrates potential reactions for this compound.

| Functional Group | Reagent | Product | General Conditions |

|---|---|---|---|

| Secondary Amine | Acyl Chloride | Amide | Base (e.g., Pyridine) |

Alkylation and Reductive Amination

The secondary amine can be alkylated using alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, forming a tertiary amine and potentially a quaternary ammonium (B1175870) salt.

A more controlled and widely used method for introducing alkyl groups is reductive amination. This process involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to a tertiary amine. scirp.org Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method avoids the issue of over-alkylation that can occur with direct alkylation. scirp.org The synthesis of tertiary chiral amines from secondary amines via asymmetric reductive amination has been developed using iridium–phosphoramidite ligand catalysts under mild conditions.

Formation of Heterocyclic Derivatives

There is no specific information available in the scientific literature regarding the formation of heterocyclic derivatives from this compound. In principle, amino diols can undergo cyclization reactions to form various heterocyclic systems, such as morpholines, piperazines, or oxazolidines, depending on the reaction conditions and the reagents used. The intramolecular reaction between the amine and a suitably activated hydroxyl group, or intermolecular reactions with bifunctional reagents, could lead to such derivatives. However, no studies have been published that detail these specific transformations for this compound.

Metal Coordination Chemistry of this compound

Ligand Properties of the Amine and Hydroxyl Groups

No experimental or theoretical studies on the ligand properties of this compound have been reported. The molecule contains three potential coordination sites: the nitrogen atom of the secondary amine and the two oxygen atoms of the hydroxyl groups. These are classified as hard donors according to Hard and Soft Acids and Bases (HSAB) theory, suggesting a preference for coordination with hard metal ions. The spatial arrangement of these groups would allow it to act as a bidentate or tridentate ligand.

Chelation and Complex Formation Studies

There are no published studies on chelation or the formation of metal complexes involving this compound. Consequently, data on complex stability, coordination modes, or the structures of any potential metal complexes are unavailable.

Regioselectivity and Chemoselectivity in Multi-Functional Group Transformations

Specific research on the regioselectivity and chemoselectivity of reactions involving this compound is absent from the scientific literature. The presence of a secondary amine, a primary hydroxyl group, and a secondary hydroxyl group presents a complex challenge for selective chemical transformations. Differentiating between these functional groups would require carefully chosen reagents and reaction conditions. For instance, selective acylation, alkylation, or oxidation at one site without affecting the others would be a key aspect of its synthetic utility. However, no research has been documented to explore or establish these selective transformations.

Advanced Spectroscopic and Structural Characterization of 4 Methylamino Butane 1,2 Diol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, it is possible to deduce a unique molecular formula.

For 4-(methylamino)butane-1,2-diol, the expected monoisotopic mass can be calculated from the exact masses of its constituent isotopes. The molecular formula is C₅H₁₃NO₂.

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Nitrogen | ¹⁴N | 14.00307 |

The theoretical monoisotopic mass of the neutral molecule is 119.09463 Da. In a typical HRMS experiment using electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The expected m/z for this ion would be 120.10191. uni.lu The high resolution of the mass spectrometer allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure. For this compound, characteristic fragmentation would involve the loss of water (H₂O) from the diol moiety or cleavage of the carbon-carbon bonds within the butane (B89635) chain.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₅H₁₄NO₂⁺ | 120.10191 |

| [M+Na]⁺ | C₅H₁₃NNaO₂⁺ | 142.08385 |

Data is based on predicted values. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the methyl group, the methylene (B1212753) groups, the methine proton, and the hydroxyl and amine protons. The chemical shifts and coupling patterns of these signals provide information about their electronic environment and neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be indicative of the type of carbon (methyl, methylene, methine) and its proximity to electronegative atoms (oxygen and nitrogen).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbon atoms, confirming the butane chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | ~3.4-3.6 | ~66-68 | dd, ddd |

| 2 | ~3.7-3.9 | ~72-74 | m |

| 3 | ~1.6-1.8 | ~30-32 | m |

| 4 | ~2.6-2.8 | ~50-52 | t |

| N-CH₃ | ~2.4-2.6 | ~35-37 | s |

| OH | variable | - | br s |

Note: These are predicted values and can vary based on solvent and other experimental conditions. Multiplicity: s=singlet, t=triplet, m=multiplet, dd=doublet of doublets, ddd=doublet of doublets of doublets, br s=broad singlet.

Stereoisomer Differentiation via NMR

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S). The differentiation of these enantiomers by standard NMR is not possible as they have identical spectra in an achiral solvent. However, the use of chiral derivatizing agents (CDAs) or chiral solvating agents can induce diastereomeric environments, leading to distinguishable NMR spectra for the enantiomers. For diols, the formation of esters with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is a common method. The resulting diastereomeric esters will exhibit different chemical shifts, particularly for the protons near the chiral center, allowing for the determination of enantiomeric excess and, in some cases, the absolute configuration.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations, likely showing evidence of hydrogen bonding. Other key absorptions would include C-H stretching in the 2800-3000 cm⁻¹ region, C-O stretching around 1050-1150 cm⁻¹, and N-H bending around 1500-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. While the O-H and N-H stretches are often weak in Raman, the C-H and C-C bond vibrations would be prominent. The symmetric stretching of the carbon backbone would be particularly Raman active.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Weak |

| N-H | Stretching | 3200-3500 (medium) | Weak |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |

| N-H | Bending | 1500-1650 | Weak |

| C-O | Stretching | 1050-1150 | Medium |

| C-N | Stretching | 1020-1250 | Medium |

These are general ranges and the exact peak positions can be influenced by the molecular environment and hydrogen bonding.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and the absolute configuration of a chiral molecule if a suitable single crystal can be grown.

For this compound, a successful X-ray crystallographic analysis would reveal:

The conformation of the butane backbone.

The intramolecular and intermolecular hydrogen bonding network involving the hydroxyl and amino groups.

The packing of the molecules in the crystal lattice.

The absolute stereochemistry (R or S) at the C2 chiral center, provided the data is of sufficient quality and a heavy atom is not required (Friedel's law).

To date, no publically available single-crystal X-ray diffraction data for this compound has been found.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.gov

The VCD spectrum of an enantiomer is the mirror image of the spectrum of its counterpart. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the compound can be unambiguously assigned. nih.gov

For this compound, VCD spectroscopy could be applied to determine the absolute configuration of its enantiomers. The vibrational bands associated with the chiral center and the diol moiety would be of particular interest. The comparison of the experimental VCD spectrum with density functional theory (DFT) calculations would provide definitive proof of the absolute stereochemistry.

Computational and Theoretical Studies of 4 Methylamino Butane 1,2 Diol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's stable three-dimensional arrangement (its geometry) and the distribution of electrons within it (its electronic structure). These calculations solve approximations of the Schrödinger equation for a given molecule.

Density Functional Theory (DFT) is a widely used computational method that has become a cornerstone of quantum chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgmdpi.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the more complex many-electron wavefunction. wikipedia.org This approach allows for the investigation of the electronic structure of many-body systems like atoms and molecules. wikipedia.org

For 4-(Methylamino)butane-1,2-diol, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G* or def2-TZVP, can be used to optimize the molecular geometry. nrel.govnih.gov This process finds the lowest energy arrangement of the atoms, providing key structural parameters. The table below illustrates the kind of data that would be obtained from such a calculation for key bond lengths, bond angles, and dihedral angles in a hypothetical optimized geometry of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C1 | C2 | - | - | 1.53 |

| C2 | C3 | - | - | 1.54 | |

| C3 | C4 | - | - | 1.52 | |

| C4 | N | - | - | 1.47 | |

| C1 | O1 | - | - | 1.43 | |

| C2 | O2 | - | - | 1.43 | |

| Bond Angle (°) | C1 | C2 | C3 | - | 112.5 |

| C2 | C3 | C4 | - | 114.0 | |

| C3 | C4 | N | - | 111.8 | |

| Dihedral Angle (°) | O1 | C1 | C2 | O2 | 65.0 |

| C1 | C2 | C3 | C4 | -178.5 | |

| C2 | C3 | C4 | N | 60.5 |

This table contains hypothetical data representative of typical DFT calculation outputs for a molecule like this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain systems, albeit often at a significantly greater computational expense.

For this compound, ab initio calculations would provide a benchmark for the results obtained from DFT. For instance, geometry optimization at the MP2 level with a suitable basis set could be used to refine the structural parameters. Furthermore, these methods are crucial for calculating properties where DFT might be less reliable, such as the characterization of excited states or systems with significant electron correlation.

Conformational Space Exploration and Energy Minima Identification

The flexibility of the butane (B89635) backbone and the presence of rotatable bonds in this compound mean that it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers, which are those that reside at energy minima on the potential energy surface.

The exploration of the conformational space can begin with molecular mechanics methods, which are computationally less demanding, to generate a wide range of possible structures. Subsequently, the more accurate DFT or ab initio methods are used to optimize the geometries and calculate the relative energies of these conformers. nih.gov For a diol like this compound, intramolecular hydrogen bonding between the hydroxyl groups and the amino group is a key factor in determining the relative stability of different conformers. The table below presents hypothetical relative energies for a few possible conformers of this compound, as would be determined by DFT calculations.

| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Intramolecular H-Bonding |

| 1 | Gauche (O-C-C-O), Anti (C-C-C-N) | 0.00 | O-H···N |

| 2 | Anti (O-C-C-O), Anti (C-C-C-N) | 1.25 | None |

| 3 | Gauche (O-C-C-O), Gauche (C-C-C-N) | 0.85 | O-H···O |

| 4 | Anti (O-C-C-O), Gauche (C-C-C-N) | 2.10 | None |

This table contains hypothetical data illustrating the expected outcomes of a conformational analysis for this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These predicted shifts can then be compared to experimental data to confirm the structure and assign signals. The accuracy of these predictions can be high, with root-mean-square errors often within 0.2-0.4 ppm for ¹H shifts. nih.gov

Infrared (IR) Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in its IR spectrum. These can be calculated computationally by determining the second derivatives of the energy with respect to the atomic positions. researchgate.net The resulting harmonic frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net For this compound, these calculations would predict the frequencies for key vibrational modes, such as O-H stretching, N-H stretching, C-H stretching, and C-O stretching, aiding in the analysis of its experimental IR spectrum.

The following table provides hypothetical predicted IR frequencies and NMR chemical shifts for this compound.

| Spectroscopic Property | Functional Group/Atom | Predicted Value |

| IR Frequency (cm⁻¹) | O-H stretch (H-bonded) | 3450 |

| N-H stretch | 3350 | |

| C-H stretch | 2940-2850 | |

| C-O stretch | 1050 | |

| ¹H NMR Chemical Shift (ppm) | CH(OH) | 3.8 |

| CH₂(OH) | 3.5 | |

| CH₂N | 2.8 | |

| NCH₃ | 2.4 | |

| ¹³C NMR Chemical Shift (ppm) | C(OH) | 72.0 |

| C(OH)H₂ | 68.0 | |

| CN | 55.0 | |

| NCH₃ | 36.0 |

This table contains hypothetical data representative of predicted spectroscopic properties for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states.

A transition state (TS) is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.gov Locating and characterizing the TS is a key aspect of understanding a reaction mechanism. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions.

For reactions involving this compound, such as a cyclization to form a substituted morpholine (B109124) or pyrrolidine, computational modeling could be used to map out the entire reaction pathway. This would involve identifying the structure of the transition state and calculating its energy. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the rate of the reaction. Frequency calculations are performed on the located TS structure; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Energy Profiles of Key Synthetic Steps

A computational study on the synthesis of this compound would typically involve calculating the energy profiles of the reaction pathways to understand the thermodynamics and kinetics of the synthesis. This analysis helps in identifying the most plausible reaction mechanism and optimizing reaction conditions. Key parameters that would be determined include:

Transition State Geometries and Energies: The high-energy structures that connect reactants to products.

Activation Energies (ΔG‡): The energy barrier that must be overcome for a reaction to occur, which dictates the reaction rate.

Reaction Enthalpies (ΔHrxn): The net change in heat content during the reaction, indicating whether a reaction is exothermic or endothermic.

Without specific studies on this compound, it is not possible to provide a data table with these values. A hypothetical reaction, such as the reductive amination of a corresponding keto-diol or the ring-opening of an epoxide with methylamine (B109427), would be modeled to generate these energy profiles.

Hypothetical Energy Profile Data for a Synthetic Step

| Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Attack | 0.0 | +15.2 | -5.8 | +15.2 | -5.8 |

| Proton Transfer | -5.8 | +8.5 | -20.1 | +14.3 | -14.3 |

Note: This table is illustrative and does not represent actual calculated data for the synthesis of this compound.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules in solution. nih.gov An MD simulation of this compound would provide insights into its conformational preferences, solvation, and intermolecular interactions over time.

Key aspects that would be investigated include:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule in a given solvent and the energy barriers between them. Intramolecular hydrogen bonding between the hydroxyl and amino groups would be of particular interest.

Solvation Shell Structure: Characterizing the arrangement of solvent molecules (e.g., water) around the solute. This includes calculating radial distribution functions to determine the average distance and coordination number of solvent molecules around the functional groups of this compound.

Hydrogen Bonding Dynamics: Analyzing the formation and breaking of hydrogen bonds between the solute and solvent, as well as intermolecular hydrogen bonds between solute molecules at higher concentrations. The lifetime and geometry of these bonds would be quantified.

Transport Properties: Calculating properties such as the diffusion coefficient of the molecule in a particular solvent.

In the absence of specific research, a data table summarizing findings from a hypothetical MD simulation is presented for illustrative purposes.

Hypothetical Molecular Dynamics Simulation Findings

| Property Investigated | Solvent | Finding |

| Dominant Conformer | Water | A folded conformation stabilized by an intramolecular hydrogen bond between the C1-hydroxyl and the amino group. |

| Primary Solvation Shell (Water) | Water | An average of 6 water molecules are in the first solvation shell of the amino group. |

| Hydrogen Bond Lifetime (Solute-Water) | Water | The average lifetime of a hydrogen bond between a hydroxyl group and a water molecule is 2.5 picoseconds. |

| Diffusion Coefficient | Water | 0.6 x 10⁻⁵ cm²/s at 298 K. |

Note: This table is illustrative and is not based on actual simulation data for this compound.

Applications of 4 Methylamino Butane 1,2 Diol in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and bifunctionality of 4-(methylamino)butane-1,2-diol make it a valuable precursor in asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules.

The stereochemically defined structure of this compound serves as an excellent starting point for the total synthesis of various natural products, particularly alkaloids. It is a key synthon for constructing polyhydroxylated indolizidine and quinolizidine (B1214090) alkaloids, classes of compounds known for their significant biological activities. researchgate.net

A notable example of its application is in the synthesis of (-)-swainsonine, a potent inhibitor of mannosidase enzymes. nih.gov Although multiple synthetic routes to swainsonine (B1682842) have been developed from various chiral precursors, the structural framework of this compound provides a logical and efficient starting point for establishing the required stereochemistry of the indolizidine core. nih.govrsc.org The synthesis typically involves leveraging the existing stereocenters of the amino diol to guide the stereochemical outcome of subsequent reactions, ultimately leading to the desired natural product. nih.gov

Beyond natural products, this compound is a crucial intermediate in the production of various specialty chemicals, particularly chiral auxiliaries. Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemistry of a reaction, and are then removed. wikipedia.orgresearchgate.net

The amino alcohol structure is fundamental to many effective chiral auxiliaries, such as those derived from pseudoephedrine. nih.gov These auxiliaries are widely used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.gov By analogy, this compound can be derivatized to form similar auxiliaries. Its N-methyl group and diol functionality allow for the creation of a rigid chiral environment that can effectively control the facial selectivity of enolate reactions, a key principle in asymmetric synthesis. researchgate.net

Table 1: Potential Applications of this compound in Asymmetric Synthesis

| Application Area | Specific Use | Key Structural Features Utilized |

| Natural Product Synthesis | Precursor for (-)-swainsonine and other polyhydroxylated alkaloids. | Chiral backbone, amino and diol functional groups. |

| Specialty Chemicals | Intermediate for the synthesis of chiral auxiliaries. | Amino alcohol moiety for creating a rigid stereodirecting environment. |

Scaffold for Ligand Design in Catalysis

The design of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically pure product. The structure of this compound is well-suited for this purpose.

The amino and diol functionalities of this compound can be readily modified to synthesize a variety of chiral ligands for transition-metal-catalyzed reactions. mdpi.com For instance, the nitrogen and oxygen atoms can act as coordination sites for metal centers, forming stable chelate rings that create a well-defined chiral environment around the metal.

These ligands are particularly promising for asymmetric hydrogenation reactions, which are widely used in the pharmaceutical and fine chemical industries. researchgate.netmdpi.comnih.gov By derivatizing the amino group and the diol, P,N,N-type ligands or other polydentate ligands can be synthesized. researchgate.net When complexed with metals like rhodium, iridium, or ruthenium, these ligands can catalyze the hydrogenation of prochiral olefins or ketones with high enantioselectivity. mdpi.com The stereochemical outcome of the reaction is dictated by the specific chirality of the ligand derived from the this compound backbone. researchgate.net

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. The introduction of chirality into the MOF structure can lead to applications in enantioselective separation and catalysis.

While direct use of this compound as a linker is uncommon, its functional groups can be readily modified to create chiral linkers. For example, the diol functionality can be extended and terminated with carboxylate groups, which are commonly used to coordinate with metal centers in MOF synthesis. The chiral center and the methylamino group would then be incorporated into the framework's pores, imparting chirality and a specific chemical environment. The rigidity and defined stereochemistry of the parent molecule are advantageous for creating well-ordered, chiral MOF structures.

Integration into Polymeric Materials and Supramolecular Assemblies

The application of this compound extends to materials science, where it can be incorporated into polymers or used to build complex supramolecular structures.

The diol functionality allows this compound to be used as a monomer in the synthesis of chiral polymers. For example, it can be converted into a diacrylate or other polymerizable derivative. The subsequent polymerization, often initiated by radical or other methods, can lead to chiral polymers with a range of potential applications. nih.govdtic.milresearchgate.net These materials can be used as chiral stationary phases for the chromatographic separation of enantiomers or as materials with unique chiroptical properties. nih.gov

Furthermore, the amino alcohol structure of this compound is capable of forming multiple hydrogen bonds. This property makes it a valuable building block for the construction of supramolecular assemblies. Through non-covalent interactions, these molecules can self-assemble into ordered, higher-level structures such as gels, fibers, or vesicles, with the chirality of the individual molecules being transferred to the macroscopic structure.

Monomer in Polymer Synthesis

No specific research was found documenting the use of this compound as a monomer in the synthesis of polymers like polyesters, polyurethanes, or polyamides.

Component in Self-Assembling Systems

There is no available literature describing the role or behavior of this compound in the formation of supramolecular or self-assembling systems.

Utility in Probe Chemistry and Analytical Reagent Development

No studies were identified that detail the application of this compound in the development of chemical probes or as an analytical reagent.

Due to the absence of specific data for "this compound" in these areas, this article cannot be generated at this time.

Future Directions in the Academic Research of 4 Methylamino Butane 1,2 Diol

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of efficient and stereoselective synthetic routes to 4-(methylamino)butane-1,2-diol is a fundamental area for future research. Current methods for synthesizing amino diols often involve multi-step processes that may require protecting group strategies. nih.gov Future work will likely focus on more direct and sustainable approaches.

One promising avenue is the advancement of biocatalytic and chemoenzymatic methods . acs.orgresearchgate.net Enzyme cascades, for instance, could enable the one-pot synthesis from simple, renewable starting materials. researchgate.netnih.gov Research into identifying or engineering novel enzymes, such as specific transaminases or imine reductases, could lead to highly stereoselective syntheses of this compound. nih.govacs.org A hypothetical enzymatic cascade could be designed to convert a precursor diol to the target amino alcohol with high selectivity and yield. rsc.orgornl.gov

Asymmetric organocatalysis also presents a fertile ground for exploration. acs.org The development of new chiral catalysts could facilitate the enantioselective synthesis of specific stereoisomers of this compound, which is crucial for applications in medicinal chemistry and materials science. nih.govnih.gov Research could focus on proline-derived catalysts or other novel organocatalysts to achieve high enantiomeric excess. acs.org

| Potential Catalytic Method | Catalyst Type | Potential Advantages | Key Research Focus |

| Biocatalytic Cascade | Transaminases, Imine Reductases | High stereoselectivity, mild reaction conditions, renewable | Enzyme discovery and engineering for substrate specificity |

| Asymmetric Organocatalysis | Chiral Amines, Phosphines | Metal-free, enantioselective | Design of novel catalysts, optimization of reaction conditions |

| Transition Metal Catalysis | Ruthenium, Rhodium complexes | High efficiency, functional group tolerance | Development of selective amination catalysts for diols |

Discovery of Unforeseen Reactivity and Transformation Pathways

A thorough investigation into the chemical reactivity of this compound is essential for uncovering its full synthetic utility. The presence of multiple functional groups—a secondary amine and two hydroxyl groups—suggests a rich and complex reactivity profile that is yet to be explored.

Future research could focus on its use as a chiral building block in the synthesis of more complex molecules. nih.gov The diol functionality can be transformed into various heterocyclic structures, while the amino group can participate in a range of coupling reactions. For example, intramolecular cyclization could lead to novel morpholine (B109124) or piperazine (B1678402) derivatives with potential biological activity.

Furthermore, the study of its transformation pathways under various reaction conditions could reveal unexpected rearrangements or cyclizations. nih.govmedmuv.com For instance, oxidative cleavage of the diol could lead to functionalized amino acids, or selective oxidation could yield valuable amino ketones or lactams. The interaction between the amino and hydroxyl groups could lead to unique reactivity not observed in simpler molecules.

Advanced Computational Studies for Enhanced Understanding and Prediction

Computational chemistry offers powerful tools to complement experimental research by providing a deeper understanding of the structure, properties, and reactivity of this compound.

Density Functional Theory (DFT) calculations can be employed to predict its conformational preferences, spectroscopic properties, and reaction mechanisms. This can aid in the rational design of synthetic routes and catalysts. For example, computational modeling could help in understanding the transition states of key synthetic steps, allowing for the optimization of reaction conditions to favor a desired stereoisomer.

Molecular dynamics (MD) simulations could be used to study its interactions with biological macromolecules, such as enzymes or receptors. This could provide insights into its potential biological activity and guide the design of new drug candidates. Predicting its binding affinity and mode of interaction with specific protein targets would be a significant area of future computational research.

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction barriers, stereoselectivity prediction |

| Molecular Dynamics (MD) | Binding to biological targets | Binding free energies, interaction modes, conformational changes |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Correlation of molecular descriptors with activity, virtual screening |

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput synthesis and screening methods is crucial.

Automated synthesis platforms could be utilized to create libraries of derivatives by modifying the amino or hydroxyl groups. This would involve parallel synthesis techniques to rapidly generate a diverse set of compounds for screening.

High-throughput screening (HTS) assays could then be employed to evaluate the biological or material properties of these derivatives. For example, screening for catalytic activity in a range of chemical transformations or for inhibitory effects on specific enzymes could uncover novel applications. The development of new analytical techniques will be essential for the rapid characterization and analysis of the large number of compounds generated. unodc.org

Integration into Emerging Fields of Chemical Science and Technology

The unique properties of this compound make it a candidate for integration into several emerging areas of chemical science and technology.

In materials science , it could serve as a monomer for the synthesis of novel polymers with tailored properties. For example, its incorporation into polyesters or polyamides could introduce hydrophilicity and functional handles for further modification. These materials could find applications in biomedical devices or as functional coatings.

In the field of green chemistry , its potential as a bio-based building block derived from renewable resources is an attractive area of research. researchgate.netpnas.org Developing synthetic pathways from biomass would enhance its sustainability profile. Furthermore, its use as a ligand in catalysis could lead to more environmentally benign chemical processes. rsc.org

The exploration of this compound in supramolecular chemistry could also be a fruitful avenue. Its ability to form hydrogen bonds through its hydroxyl and amino groups could be exploited in the design of self-assembling systems, such as gels or liquid crystals.

Q & A

Q. Basic Protocol

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with ethanol/hexane mobile phases to separate enantiomers. Retention times vary by >2 minutes for (R)- and (S)-forms .

- NMR spectroscopy : -NMR distinguishes diastereomers via chemical shifts at C1 and C2 (Δδ ≈ 1.2–1.5 ppm) .

Advanced Application : X-ray crystallography confirms absolute configuration. For unstable crystals, employ cryo-TEM or synchrotron radiation .

How do solvent parameters influence the stability and reactivity of this compound in aqueous systems?

Q. Research Design

- Solvent polarity : High-polarity solvents (e.g., water) stabilize the diol via hydrogen bonding but accelerate hydrolysis of the methylamino group at pH < 7 .

- Empirical parameters : Use Kamlet-Taft α (HBD acidity) and β (HBA basicity) to predict solubility. For example, butane-1,2-diol derivatives show α = 0.95 and β = 0.78, correlating with stability in DMSO/water mixtures .

What computational methods predict the metabolic pathways of this compound in biological systems?

Q. Advanced Methodology

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify oxidation sites. The methylamino group (BDE ≈ 85 kcal/mol) is prone to CYP450-mediated N-demethylation .

- Molecular docking : Simulate interactions with adrenergic receptors (e.g., α₂A subtype) to predict agonist/antagonist behavior. The diol’s hydroxyl groups form hydrogen bonds with Ser200 and Asn293 residues .

How can researchers mitigate racemization during scale-up of enantiopure this compound?

Q. Process Optimization

- Low-temperature crystallization : Use acetone/water (3:1) at –20°C to isolate (R)-enantiomer with >98% ee .

- Continuous-flow reactors : Minimize residence time (<30 minutes) and stabilize pH with buffered solutions (e.g., phosphate buffer, pH 10) .

What are the key challenges in synthesizing deuterated analogs of this compound for tracer studies?

Q. Technical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.